2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromeno-pyrrole core, which is further substituted with benzyl, bromo, and pyridinyl groups. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving suitable precursors such as salicylaldehyde derivatives and appropriate amines.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with suitable reagents like pyrrole-2-carboxaldehyde.
Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Benzylation: The benzyl group can be added through a benzylation reaction using benzyl halides in the presence of a base.
Pyridinyl Substitution: The pyridinyl group can be introduced through a coupling reaction with pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-7-chloro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a chlorine atom instead of bromine.
2-Benzyl-7-fluoro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a fluorine atom instead of bromine.
2-Benzyl-7-iodo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties and its interactions with biological targets.
Biological Activity
2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound with a unique chromeno-pyrrole core. Its structure incorporates various functional groups that suggest potential biological activity. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the following IUPAC name: 2-benzyl-7-bromo-1-(pyridin-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione. Its molecular formula is C23H15BrN2O3, and it has a molecular weight of 445.28 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Chromeno Core : Cyclization reactions with salicylaldehyde derivatives.
- Introduction of the Pyrrole Ring : Condensation with pyrrole-2-carboxaldehyde.
- Bromination : Using bromine or N-bromosuccinimide (NBS).
- Benzylation : Utilizing benzyl halides in the presence of a base.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A related compound demonstrated an IC50 value of 0.16 µM against CDK9, correlating with cytotoxic effects in various cancer cell lines such as MCF7 and HCT116 .
Antimicrobial Activity
Compounds containing pyrrole rings have shown promising antibacterial properties. For example, certain pyrrole derivatives were effective against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of halogen substituents like bromine may enhance the antimicrobial potency through increased lipophilicity and improved interaction with bacterial membranes.
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Kinases : By targeting CDKs or other kinases involved in cancer proliferation.
- Disruption of Cellular Membranes : The lipophilic nature due to the benzyl group may facilitate membrane disruption in bacteria.
Table 1: Summary of Biological Activities
Activity Type | Compound Derivative | IC50/MIC Values | Reference |
---|---|---|---|
CDK Inhibition | Similar Compound | 0.16 µM | |
Antibacterial | Pyrrole Derivative | 3.12 - 12.5 µg/mL | |
Cytotoxicity | Related Compounds | Average IC50: 6.66 µM |
Case Studies
A notable case study involved testing a series of pyrrole-based compounds for their anticancer effects in vitro. The study indicated that modifications to the chromeno-pyrrole structure could significantly enhance cytotoxicity against breast cancer cell lines. The findings suggest that further structural optimization could lead to more potent anticancer agents.
Properties
IUPAC Name |
2-benzyl-7-bromo-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O3/c24-16-8-9-18-17(11-16)21(27)19-20(15-7-4-10-25-12-15)26(23(28)22(19)29-18)13-14-5-2-1-3-6-14/h1-12,20H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMHLVSACAYZRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.